molecular formula C17H29N7O4S B6426655 N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034472-04-1

N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6426655
CAS No.: 2034472-04-1
M. Wt: 427.5 g/mol
InChI Key: RHOFMUJZJGYSOY-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a morpholinyl moiety. A methanesulfonyl-piperidinecarboxamide group is attached via a methylene linker. The triazine scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the morpholinyl and methanesulfonyl groups enhance solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O4S/c1-22(2)16-19-14(20-17(21-16)23-8-10-28-11-9-23)12-18-15(25)13-4-6-24(7-5-13)29(3,26)27/h13H,4-12H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOFMUJZJGYSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Triazine Derivatives

a) 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ()
  • Structural Differences: Replaces the dimethylamino group at the 4-position with chlorine and introduces an N-methyl-N-phenyl group.
  • The N-phenyl group increases hydrophobicity, which may affect membrane permeability .
  • Synthesis : Synthesized from 2,4-dichloro-6-morpholin-4-yl-1,3,5-triazine and N-methylaniline, highlighting the versatility of nucleophilic substitution on triazine cores .
b) 1-(4-(Methylamino)-6-{4-[(Trifluoromethyl)Oxy]Phenyl}-1,3,5-Triazin-2-yl)-N-{[2-(Trifluoromethyl)Phenyl]Methyl}-4-Piperidinecarboxamide ()
  • Structural Differences: Substitutes dimethylamino with methylamino and morpholinyl with a trifluoromethyloxyphenyl group. The piperidinecarboxamide lacks the methanesulfonyl group.
  • Implications : Trifluoromethyl groups enhance metabolic stability and lipophilicity, while the absence of methanesulfonyl may reduce solubility .

Heterocyclic Core Variations

a) Thieno[3,2-d]Pyrimidine Derivatives ()
  • Structural Differences: Replaces triazine with a thienopyrimidine core but retains morpholinyl and methanesulfonyl-piperazine groups.
  • Implications: The sulfur-containing thienopyrimidine core may improve π-π stacking interactions in hydrophobic binding pockets, altering target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Profiles

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Reference
Target Compound 1.8 0.15 4.2
4-Chloro-N-methyl-6-morpholinyl 2.5 0.08 3.8
Trifluoromethyloxyphenyl Analog 3.1 0.03 6.5
  • Key Observations : The target compound’s lower LogP and higher solubility compared to analogs with trifluoromethyl groups suggest a balance between hydrophilicity and membrane permeability.

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